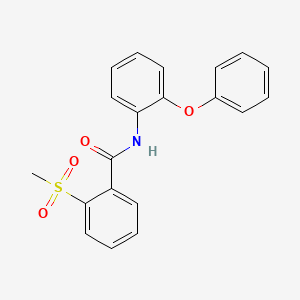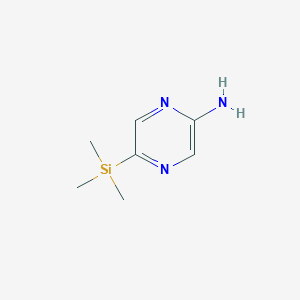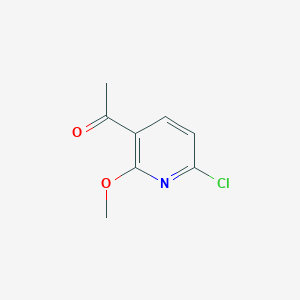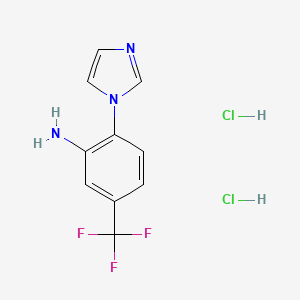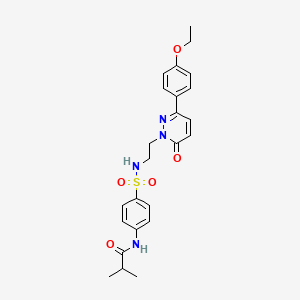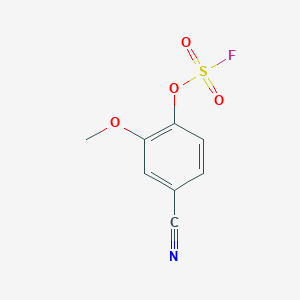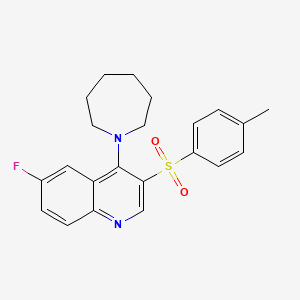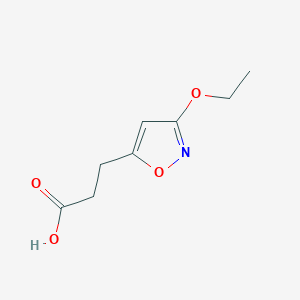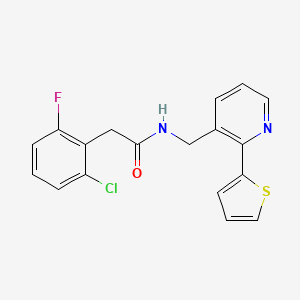![molecular formula C9H12N2O4 B2411013 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856033-81-2](/img/structure/B2411013.png)
2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid, also known as MPPA, is a chemical compound used in scientific research. It is a pyrazole derivative that has shown potential in various studies due to its unique properties. In
Wirkmechanismus
The mechanism of action of 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves the inhibition of various enzymes and pathways. It has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB pathway. This compound has also been found to induce apoptosis in cancer cells by inhibiting the activation of STAT3 pathway. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been found to increase the levels of acetylcholine in the brain, which is involved in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the development of anti-inflammatory drugs. Additionally, this compound has been found to induce apoptosis in cancer cells, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for use in humans.
Zukünftige Richtungen
There are several future directions for the use of 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid in scientific research. One potential direction is the development of this compound-based anti-inflammatory drugs. Another potential direction is the development of this compound-based anticancer drugs. Additionally, further studies are needed to determine the potential use of this compound in the treatment of Alzheimer's disease. Further studies are also needed to determine the safe dosage of this compound for use in humans.
Conclusion
In conclusion, this compound is a chemical compound used in scientific research. It has shown potential in various studies due to its unique properties. The synthesis of this compound involves the reaction of 4-(methoxycarbonyl)-1H-pyrazole-1-carboxylic acid with isobutyryl chloride. This compound has been studied for its anti-inflammatory and anticancer properties, as well as its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and increase the levels of acetylcholine in the brain. Further studies are needed to determine the safe dosage of this compound for use in humans and to explore its potential in different areas of scientific research.
Synthesemethoden
The synthesis of 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves the reaction of 4-(methoxycarbonyl)-1H-pyrazole-1-carboxylic acid with isobutyryl chloride. The reaction is carried out in the presence of N,N-dimethylformamide and triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has been used in various scientific research studies due to its potential in different areas. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its anticancer properties and has been found to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-methoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,8(13)14)11-5-6(4-10-11)7(12)15-3/h4-5H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEGRJDTMXJFKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C=N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

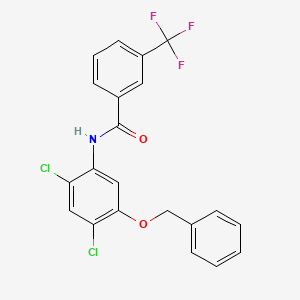
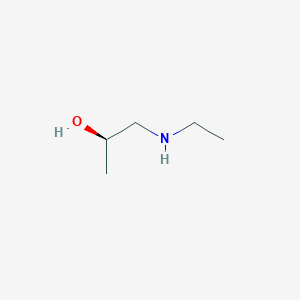
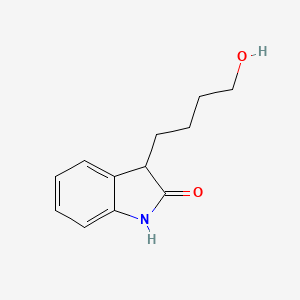
![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)
![Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2410938.png)
